molecular formula C14H15BrN2O3 B2971572 ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate CAS No. 216596-60-0

ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate

Cat. No.: B2971572
CAS No.: 216596-60-0
M. Wt: 339.189
InChI Key: MBZPVKNMYCDRNI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate is a quinazolinone derivative characterized by a 1-bromoethyl substituent at position 2 of the quinazolinone core and an ethyl acetate ester moiety. Quinazolinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

ethyl 2-[2-(1-bromoethyl)-4-oxoquinazolin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-3-20-12(18)8-17-13(9(2)15)16-11-7-5-4-6-10(11)14(17)19/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZPVKNMYCDRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2N=C1C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate involves multiple steps. One common method includes the reaction of 2-(1-bromoethyl)-4-oxo-3(4H)-quinazoline with ethyl acetate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate 1-Bromoethyl C₁₄H₁₅BrN₂O₃ 339.19 Bromine enables alkylation; ester group enhances solubility in organic solvents.
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3) Thio (-S-) group C₁₈H₁₅N₃O₃S 353.39 Sulfur atom enhances nucleophilic reactivity; serves as a precursor for hydrazide derivatives.
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5) Thiazolidinone-thioacetamide C₂₀H₁₅N₅O₃S₂ 437.49 Hybrid structure with dual heterocyclic systems; potential enzyme inhibition.

Research Findings and Implications

Crystallographic Analysis

Structural elucidation of such compounds often employs X-ray crystallography using software like SHELXL for refinement . For example, Compound 3’s planar quinazolinone core and sulfur positioning could be validated via SHELX-based methods .

Biological Activity

Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by the molecular formula C14H15BrN2O3C_{14}H_{15}BrN_{2}O_{3}, this compound features a quinazoline ring, which is known for its diverse pharmacological properties. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications.

This compound is synthesized through a multi-step process involving the reaction of 2-(1-bromoethyl)-4-oxo-3(4H)-quinazoline with ethyl acetate. The synthesis typically requires a catalyst and controlled conditions to optimize yield and purity. The compound's structure, featuring both bromoethyl and ester functional groups, enhances its reactivity and potential biological activity.

Synthesis Overview

StepReactionConditions
1Reaction of 2-(1-bromoethyl)-4-oxo-3(4H)-quinazoline with ethyl acetateCatalytic conditions, controlled temperature
2Purification of productRecrystallization from suitable solvents

Biological Activity

The biological activity of this compound is under investigation for its potential therapeutic effects. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors, which could modulate cellular pathways relevant to disease treatment.

Potential Therapeutic Applications

  • Anticancer Activity : Similar compounds in the quinazoline family have demonstrated significant anticancer properties. For instance, derivatives have shown IC50 values in low micromolar ranges against various cancer cell lines, indicating strong potential for further development as anticancer agents .
  • Antiviral Properties : Some quinazoline derivatives exhibit antiviral activities, particularly against viral infections such as those caused by the Tobacco Mosaic Virus (TMV) .
  • Enzyme Inhibition : The compound may function as an enzyme inhibitor, impacting metabolic pathways critical for disease progression. Research indicates that certain quinazoline derivatives can inhibit target enzymes with varying degrees of potency .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, resulting in altered cellular responses. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of quinazoline derivatives:

  • Antitumor Activity : A study demonstrated that certain quinazoline derivatives exhibited potent anticancer effects, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition Studies : Research on related compounds showed that they could inhibit specific enzymes involved in cancer metabolism, suggesting a similar potential for this compound .
  • Antiviral Efficacy : Investigations into the antiviral properties of related compounds revealed effective concentrations against viral pathogens, supporting further exploration of this compound's antiviral capabilities .

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